molecular formula C21H21NO6 B160858 Zijinlongine CAS No. 133086-83-6

Zijinlongine

Cat. No.: B160858
CAS No.: 133086-83-6
M. Wt: 383.4 g/mol
InChI Key: HTDCXQCQZYTCTE-UHFFFAOYSA-N
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Description

Zijinlongine is an isoquinoline alkaloid isolated from the whole plant of Dactylicapnos scandens (commonly known as "紫金龙" in traditional Chinese medicine). It has a molecular formula of C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol . Physicochemical properties include a melting point of 198–200°C and a specific optical rotation of [α]D +23° (c=0.5, CHCl₃). Historically, it has been used for its analgesic and anti-inflammatory effects in folk medicine, though its mechanism of action remains understudied compared to structurally similar alkaloids.

Properties

CAS No.

133086-83-6

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(3-methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-yl)methanol

InChI

InChI=1S/C21H21NO6/c1-24-20-17-12(6-16-19(20)28-11-26-16)4-5-22-8-14-13(7-21(17,22)9-23)2-3-15-18(14)27-10-25-15/h2-3,6,23H,4-5,7-11H2,1H3

InChI Key

HTDCXQCQZYTCTE-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO

Synonyms

zijinlongine

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Alkaloids

Zijinlongine belongs to a broader class of bioactive alkaloids, many of which share structural motifs but exhibit distinct functional properties. Below is a comparative analysis of key structural features:

Table 1: Structural and Physicochemical Properties of this compound and Analogous Alkaloids
Compound Source Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α]D Key Functional Groups
This compound Dactylicapnos scandens C₂₁H₂₅NO₅ 371.43 198–200 +23° (c=0.5, CHCl₃) Isoquinoline core, methoxy groups
Trianthine Triantha spp. C₁₈H₂₁NO₃ 299.37 185–187 Not reported Benzylisoquinoline
Dihydrolycorine Lycoris radiata C₁₆H₁₉NO₄ 289.33 162–164 Not reported Phenanthridine backbone
Zeraconine Zeravschania spp. (roots) C₁₉H₂₇NO₃ 317.43 172–174 Not reported Aporphine skeleton
Zetekitoxin AB Panama poison frog beetle C₄₅H₆₂N₈O₁₄S₂ 1011.16 210–212 Not reported Polycyclic, sulfur-containing

Key Observations :

  • This compound’s isoquinoline core is shared with Trianthine and Zeraconine, but its additional methoxy groups may enhance lipid solubility and bioavailability .
  • Zetekitoxin AB’s sulfur atoms and polycyclic structure contrast sharply with this compound’s simpler framework, likely contributing to its potent sodium channel-blocking activity .

Functional and Pharmacological Differences

Source and Extraction Contexts

This compound is extracted from the entire Dactylicapnos scandens plant, requiring ethanol-based maceration followed by chromatographic purification . In contrast:

  • Trianthine : Isolated from Triantha spp. leaves via acid-base extraction.
  • Zetekitoxin AB : Sourced from arthropods, necessitating complex bioassay-guided isolation.

Sustainability Challenges : Plant-derived alkaloids like this compound face supply limitations due to ecological and cultivation constraints, whereas synthetically accessible analogs (e.g., Zetekitoxin derivatives) are increasingly prioritized .

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